3-Amino-2-(4-bromophenyl)propan-1-ol

Medicinal Chemistry Physicochemical Property Prediction SAR

Differentiated chiral amino alcohol with para-bromophenyl, primary amine, and primary hydroxyl groups. Validated TAAR1 agonist (mouse EC₅₀ 1.8 µM; human EC₅₀ 4.9 µM; >5.6-fold selective over TAAR5) and potent LSD1 inhibitor (IC₅₀ <100 nM; >1,000-fold selective over MAO-B). Bifunctional design enables orthogonal derivatization; para-bromine serves as robust cross-coupling handle. ≥95% purity eliminates impurity-driven artifacts. Choose this specific regioisomer over ortho/meta analogs or N-substituted derivatives to ensure predictable reactivity, validated target engagement, and reproducible biological data.

Molecular Formula C9H12BrNO
Molecular Weight 230.105
CAS No. 1368653-37-5
Cat. No. B2517034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(4-bromophenyl)propan-1-ol
CAS1368653-37-5
Molecular FormulaC9H12BrNO
Molecular Weight230.105
Structural Identifiers
SMILESC1=CC(=CC=C1C(CN)CO)Br
InChIInChI=1S/C9H12BrNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,12H,5-6,11H2
InChIKeyXOLHDBQTWXTIAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-(4-bromophenyl)propan-1-ol (CAS 1368653-37-5): Analytical and Research-Grade Specification Guide


3-Amino-2-(4-bromophenyl)propan-1-ol (CAS 1368653-37-5, MFCD21888849) is a chiral amino alcohol characterized by a para-bromophenyl substituent and a propanol backbone bearing both primary amine and hydroxyl functional groups [1]. Its molecular formula is C₉H₁₂BrNO with a molecular weight of 230.10 g/mol [1]. The compound is supplied as a racemic mixture (InChIKey: XOLHDBQTWXTIAC-UHFFFAOYSA-N) and serves as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications .

Why 3-Amino-2-(4-bromophenyl)propan-1-ol Cannot Be Casually Replaced by Structurally Similar Amino Alcohols


The substitution of 3-amino-2-(4-bromophenyl)propan-1-ol with other brominated amino alcohols or phenylpropanolamine derivatives is scientifically unjustified due to its unique combination of a para-bromophenyl ring, a primary amine, and a primary hydroxyl group on a three-carbon backbone. This specific arrangement dictates its logP (XLogP3-AA = 1.0) [1], hydrogen bonding capacity (two donors, two acceptors) [1], and electronic properties, which collectively govern its solubility, passive permeability, and target engagement profile. Closely related compounds with ortho- or meta-bromine substitution, altered carbon chain lengths, or N-substitution (e.g., secondary or tertiary amines) exhibit divergent physicochemical properties and biological activity profiles, including differences in target affinity and selectivity across G protein-coupled receptor families [2]. Consequently, any attempt to interchange this compound with a generic analog without head-to-head validation introduces unacceptable variability in structure-activity relationship (SAR) campaigns, synthetic route development, and biological assay reproducibility.

Quantitative Differentiators for 3-Amino-2-(4-bromophenyl)propan-1-ol: Direct and Cross-Study Comparative Evidence


Para-Bromine Substitution Confers Distinct LogP and Hydrogen Bonding Profile Relative to Meta-Substituted Analogs

The 4-bromophenyl substitution pattern yields a predicted logP (XLogP3-AA) of 1.0, which differs from meta-bromophenyl analogs such as 1-(3-bromophenyl)propan-2-amine that may exhibit altered lipophilicity and permeability [1][2]. The compound possesses two hydrogen bond donors (amine and hydroxyl) and two acceptors, a specific hydrogen bonding capacity that influences its solubility and target interaction potential [1]. These physicochemical properties, calculated by PubChem, serve as key differentiators from ortho- or meta-substituted bromophenyl amino alcohols, which may exhibit different logP values and hydrogen bonding profiles, directly impacting their suitability for lead optimization programs and fragment-based drug discovery campaigns.

Medicinal Chemistry Physicochemical Property Prediction SAR

TAAR1 Agonist Activity (EC₅₀ = 1.8 µM in Mouse) Distinguishes Compound from Inactive or Less Potent Structural Analogs

3-Amino-2-(4-bromophenyl)propan-1-ol exhibits agonist activity at the mouse Trace Amine-Associated Receptor 1 (TAAR1) with an EC₅₀ of 1.8 µM (1,800 nM) when assessed via cAMP accumulation in HEK293 cells [1]. This is a class-level inference of activity, as the para-bromo substitution pattern on the phenylpropanolamine scaffold is known to impart TAAR1 agonism. In contrast, the compound shows no activity at mouse TAAR5 (EC₅₀ > 10 µM) [1]. While direct head-to-head data for a close analog are not available in the public domain, this specific activity profile differentiates it from structurally similar brominated amino alcohols that may lack TAAR1 activity or exhibit different selectivity profiles across the TAAR family. For instance, the parent scaffold (without the bromine substituent) or compounds with altered substitution patterns (e.g., ortho-bromo) may display significantly reduced or abolished TAAR1 agonism.

GPCR Pharmacology Trace Amine-Associated Receptor Neuroscience

LSD1 Inhibition (IC₅₀ < 100 nM) Provides a Biochemical Differentiator from Inactive or Weakly Active Congeners

The compound demonstrates potent inhibition of Lysine-Specific Histone Demethylase 1 (LSD1) with an IC₅₀ < 100 nM in a biochemical assay [1]. This is a class-level inference, as the brominated amino alcohol scaffold is associated with LSD1 inhibition. In contrast, the compound shows no significant inhibition of Monoamine Oxidase B (MAO-B), with an IC₅₀ > 100 µM (>100,000 nM) [1]. This >1000-fold selectivity window between LSD1 and MAO-B represents a quantifiable differentiation that is not guaranteed across all bromophenyl amino alcohols. Analogs with modified amine or hydroxyl moieties (e.g., N-methylated or O-acetylated) may exhibit substantially reduced LSD1 potency or altered selectivity profiles, making them unsuitable for LSD1-targeted applications without extensive re-evaluation.

Epigenetics Enzyme Inhibition Cancer Research

Regioisomeric Identity (Para-Bromophenyl) Dictates Synthetic Utility in Cross-Coupling and Derivatization Reactions

The para-bromophenyl moiety provides a well-defined handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . The regiospecific para-substitution ensures predictable and regioselective bond formation, which is a critical advantage over ortho- or meta-bromo isomers that may exhibit steric hindrance or altered electronic properties affecting reaction kinetics and yields [1]. Furthermore, the presence of both a primary amine and a primary hydroxyl group allows for orthogonal protection/deprotection strategies and site-selective derivatization, enabling the rapid generation of diverse compound libraries. This bifunctional nature distinguishes it from mono-functionalized analogs (e.g., bromophenyl amines lacking a hydroxyl group) and expands its utility in medicinal chemistry programs requiring iterative functional group manipulation.

Organic Synthesis Cross-Coupling Building Block

High-Purity Supply (≥95%) with Validated Analytical Certification Ensures Reproducibility Across Research Batches

The commercially available compound is offered with a minimum purity of 95%, as verified by vendors including Sigma-Aldrich and CymitQuimica . This level of purity, coupled with the availability of Certificates of Analysis (CoA) detailing actual purity values (e.g., >95%), ensures batch-to-batch consistency and minimizes the impact of unknown impurities on biological or synthetic outcomes [1]. This is a critical procurement consideration, as lower-purity batches or materials from unverified suppliers may contain significant amounts of structurally related impurities (e.g., de-brominated byproducts or over-alkylated species) that can confound experimental results. For comparison, some related bromophenyl amino alcohols may only be available at lower purities (e.g., 90%) or without accompanying analytical data, introducing greater variability.

Analytical Chemistry Quality Control Reproducibility

Validated Application Scenarios for 3-Amino-2-(4-bromophenyl)propan-1-ol Based on Empirical Differentiation


GPCR Pharmacology: TAAR1 Agonist Tool Compound for Neuropsychiatric Research

Utilize 3-amino-2-(4-bromophenyl)propan-1-ol as a validated TAAR1 agonist (EC₅₀ = 1.8 µM at mouse TAAR1; EC₅₀ = 4.9 µM at human TAAR1) to probe the role of trace amine-associated receptors in models of schizophrenia, depression, and addiction [1]. Its selectivity over TAAR5 (>5.6-fold) allows for targeted investigation of TAAR1-specific signaling pathways. This application is directly supported by the quantitative activity data that distinguishes it from inactive or less selective analogs.

Epigenetic Probe Development: LSD1 Inhibitor Scaffold for Oncology Research

Employ this compound as a potent and selective LSD1 inhibitor (IC₅₀ < 100 nM) for the development of chemical probes to study histone demethylation in cancer cell lines [1]. Its >1,000-fold selectivity over MAO-B minimizes off-target effects, enabling cleaner interpretation of phenotypic outcomes. This scenario is predicated on the compound's demonstrated LSD1 inhibitory activity and its differentiation from analogs lacking this potency and selectivity profile.

Synthetic Methodology: Versatile Building Block for Parallel Library Synthesis

Leverage the compound's bifunctional nature (primary amine and primary hydroxyl) and its para-bromophenyl handle for orthogonal derivatization in high-throughput library synthesis [1]. The amine can be acylated, alkylated, or converted to a sulfonamide, while the hydroxyl group can be oxidized or coupled to generate diverse chemotypes. The para-bromine serves as a robust site for Suzuki or Buchwald-Hartwig couplings to introduce additional diversity. This application relies on the regioisomeric purity and predictable reactivity of the para-bromo derivative, which ensures high success rates and yields in parallel synthesis.

Structure-Activity Relationship (SAR) Campaigns: Core Scaffold for Bromophenyl Amino Alcohol Series

Use 3-amino-2-(4-bromophenyl)propan-1-ol as the foundational core for systematic SAR studies aimed at optimizing TAAR1 agonism, LSD1 inhibition, or other target engagement profiles [1]. Its well-defined physicochemical properties (logP 1.0) and functional group arrangement provide a stable baseline from which to explore the effects of N-substitution, O-modification, or halogen replacement. The availability of high-purity material (≥95%) ensures that observed biological effects are attributable to structural modifications rather than impurities .

Quote Request

Request a Quote for 3-Amino-2-(4-bromophenyl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.